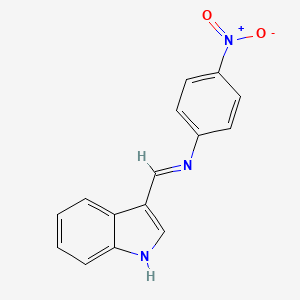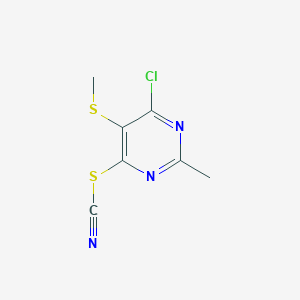
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, methyl, methylsulfanyl, and thiocyanate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate typically involves the introduction of the thiocyanate group to a pre-formed pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable thiocyanate source reacts with a chlorinated pyrimidine derivative under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Applications De Recherche Scientifique
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiocyanate group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Similar structure but with a trifluoromethyl group instead of a thiocyanate group.
6-Chloro-2-methylsulfanyl-pyrimidin-4-yl-methyl-amine: Similar structure but with a methylamine group instead of a thiocyanate group.
Uniqueness
6-Chloro-2-methyl-5-(methylsulfanyl)pyrimidin-4-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activity
Propriétés
Numéro CAS |
110234-40-7 |
|---|---|
Formule moléculaire |
C7H6ClN3S2 |
Poids moléculaire |
231.7 g/mol |
Nom IUPAC |
(6-chloro-2-methyl-5-methylsulfanylpyrimidin-4-yl) thiocyanate |
InChI |
InChI=1S/C7H6ClN3S2/c1-4-10-6(8)5(12-2)7(11-4)13-3-9/h1-2H3 |
Clé InChI |
SOAYJRYEJPJDFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)SC)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
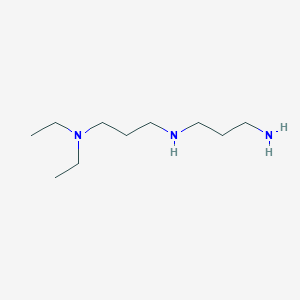
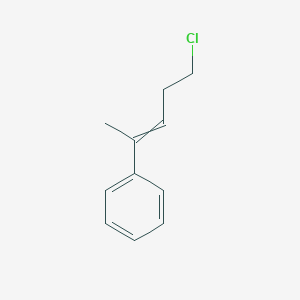


![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
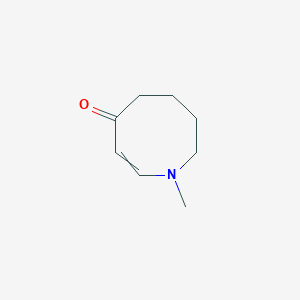
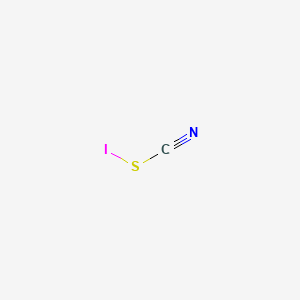
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)

